4-Methylenepiperidine hydrochloride

Description

Physical Properties

The hydrochloride salt form of 4-methylenepiperidine (B3104435) exists as a white to off-white solid. acs.org It is typically stable under standard conditions but is often stored at cool temperatures (2°C - 8°C) or in a freezer under an inert atmosphere for long-term preservation. biosynth.comgoogle.com The compound sublimes at its melting point, which is in the range of 148-151°C. nih.govchemicalbook.com It exhibits slight solubility in solvents like methanol (B129727) and chloroform. wikipedia.org

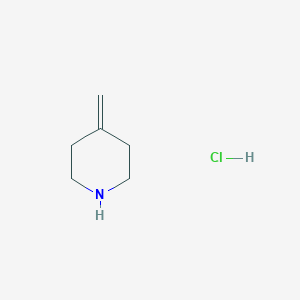

Chemical Structure

The chemical structure of 4-Methylenepiperidine hydrochloride is fundamental to its reactivity and utility. The molecule consists of a six-membered piperidine (B6355638) ring where one of the carbon atoms (position 4) is part of an exocyclic methylene (B1212753) (=CH₂) group. The nitrogen atom of the piperidine ring is protonated and associated with a chloride counter-ion.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-methylidenepiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-6-2-4-7-5-3-6;/h7H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMSENVPQPNOHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627435 | |

| Record name | 4-Methylidenepiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144230-50-2 | |

| Record name | 4-Methylidenepiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylenepiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methylenepiperidine Hydrochloride

Conventional and Established Synthetic Routes

Conventional approaches to 4-methylenepiperidine (B3104435) hydrochloride are well-documented, providing reliable, albeit sometimes costly or challenging, pathways to the target molecule.

Wittig Reaction Approaches

The Wittig reaction is a cornerstone in the synthesis of 4-methylenepiperidine, allowing for the direct formation of the exocyclic double bond. This method typically involves the reaction of a piperidone derivative with a phosphorus ylide, such as that generated from methyltriphenylphosphonium (B96628) bromide.

One common route involves the Wittig olefination of N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone). nih.govbas.bg In this process, the ketone functionality of the piperidone ring is converted to a methylene (B1212753) group. The reaction proceeds by treating N-Boc-4-piperidone with the ylide formed from methyltriphenylphosphonium bromide. The resulting intermediate, N-tert-butoxycarbonyl-4-methylenepiperidine, is then subjected to deprotection under acidic conditions, typically using hydrochloric acid, to yield the final product, 4-methylenepiperidine hydrochloride. nih.govbas.bg While effective, a significant drawback of this route is the high cost of the N-tert-butoxycarbonyl-piperidone starting material, which can impact its feasibility for large-scale industrial production. nih.govbas.bg

| Step | Reactants | Reagents | Conditions | Product |

| 1. Wittig Reaction | N-tert-Butoxycarbonyl-piperidone, Methyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi, t-BuOK) | Anhydrous solvent (e.g., THF, Toluene) | N-tert-butoxycarbonyl-4-methylenepiperidine |

| 2. Deprotection | N-tert-butoxycarbonyl-4-methylenepiperidine | Hydrochloric acid (HCl) | Methanol (B129727) or Ethyl Acetate | This compound |

This table presents a generalized summary of the reaction steps.

| Step | Reactants | Reagents | Conditions | Product |

| 1. Wittig Reaction | 1-Benzylpiperidin-4-one, Methyltriphenylphosphonium bromide | Strong base | Anhydrous solvent | 1-Benzyl-4-methylenepiperidine |

| 2. Debenzylation | 1-Benzyl-4-methylenepiperidine | 1-Chloroethyl chloroformate, then Methanol | Dichloromethane, Reflux | This compound |

This table presents a generalized summary of the reaction steps.

Allylation and Cyclization Methods

Cyclization reactions provide an alternative framework for constructing the piperidine (B6355638) ring. These methods build the heterocyclic core from acyclic precursors.

While not extensively documented specifically for the direct synthesis of 4-methylenepiperidine, the double allylation of iminodiacetic acid esters followed by cyclization represents a general strategy for piperidone synthesis. The resulting 4-piperidone (B1582916) could then theoretically be converted to 4-methylenepiperidine. A more direct, related strategy involves the ring-closing metathesis (RCM) of a diallylamine (B93489) derivative. nih.gov RCM has become a powerful tool for constructing cyclic amines. nih.gov In this approach, a suitably protected diallylamine could be cyclized using a ruthenium catalyst (like Grubbs' catalyst) to form a tetrahydropyridine (B1245486) ring, which is the core structure of 4-methylenepiperidine. nih.gov Subsequent deprotection would yield the target compound.

| Step | General Strategy | Key Reagents/Catalysts | Intermediate |

| 1. Formation of Precursor | Synthesis of a protected diallylamine | Allyl halides, Amine source | Protected Diallylamine |

| 2. Ring-Closing Metathesis | Intramolecular cyclization | Ruthenium-based catalyst (e.g., Grubbs' catalyst) | Protected Tetrahydropyridine |

| 3. Deprotection/Salification | Removal of protecting group and salt formation | Acid (e.g., HCl) | This compound |

This table outlines a general, plausible synthetic strategy based on established cyclization methodologies.

Hydroxychlorination, Elimination, and Hydrolysis Routes

A multi-step pathway involving hydroxychlorination, elimination, and hydrolysis has also been reported. nih.govbas.bg This synthetic route is more complex and has been noted to suffer from significant drawbacks. One of the key issues is a substitution side reaction that occurs during an elimination step, where the reagent potassium tert-butoxide reacts with the substrate to form a substantial amount of an ether by-product. nih.govbas.bg This side reaction significantly lowers the yield of the desired intermediate and, consequently, the final product, making this route less efficient. bas.bg

| Step | Description | Reagents | Noted Disadvantages |

| 1. Hydroxychlorination | Introduction of hydroxyl and chloro groups onto a precursor. | Chlorine source, Water | - |

| 2. Elimination | Formation of a double bond via elimination of water. | Potassium tert-butoxide | Formation of ether by-products, leading to low yield. bas.bg |

| 3. Hydrolysis | Removal of protecting groups under strong alkaline conditions. | Strong base (e.g., NaOH) | - |

| 4. Salification | Formation of the hydrochloride salt. | Hydrochloric acid (HCl) | - |

This table describes the general stages of the synthesis and its documented challenges.

Advancements in the Synthesis of this compound: A Focus on Modern and Sustainable Methodologies

The synthesis of this compound, a crucial building block for various pharmaceutical compounds, has evolved significantly with a growing emphasis on efficiency, sustainability, and scalability. This article delves into advanced synthetic methodologies, highlighting green chemistry principles, large-scale production strategies that circumvent hazardous reagents, and innovative catalytic approaches.

Mechanistic Investigations of 4 Methylenepiperidine Hydrochloride Transformations

Role in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. atlantanfinechemical.com Its piperidine (B6355638) core is a common motif in many biologically active molecules.

4-Methylenepiperidine (B3104435) hydrochloride is a key starting material for the synthesis of the antifungal drug efinaconazole. google.comgoogle.com It is also used in the synthesis of other complex molecules with potential therapeutic applications.

Use in Drug Discovery

The 4-methylenepiperidine scaffold is explored in the design of new therapeutic agents.

Research has been conducted on derivatives of 4-methylenepiperidine for their potential as inhibitors of various enzymes. For instance, analogs have been synthesized and studied as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, a target for tuberculosis therapy. nih.gov The 4-methylenepiperidine core was retained in these studies while other parts of the molecule were modified to improve properties like lipophilicity and inhibitory potency. nih.gov

Kinetic resolution studies on N-Boc-2-aryl-4-methylenepiperidines have been performed to produce enantioenriched piperidine fragments. nih.gov These fragments, with their functionalizable methylene (B1212753) group, are valuable for creating diverse libraries of 3D molecules for drug screening. nih.gov

Derivatization and Functionalization Strategies

Intermediate in the Synthesis of Efinaconazole

A prominent application of 4-methylenepiperidine (B3104435) hydrochloride is as a key intermediate in the synthesis of Efinaconazole. google.comgoogle.comveeprho.com Efinaconazole is a triazole antifungal agent used for the topical treatment of onychomycosis (fungal nail infections). nih.gov

In the synthesis of Efinaconazole, 4-methylenepiperidine (often generated in situ from the hydrochloride salt) undergoes a nucleophilic ring-opening reaction with a substituted epoxide, specifically (2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole. acs.org This reaction attaches the 4-methylenepiperidine moiety to the core structure, leading to the formation of the final Efinaconazole molecule. acs.org The availability of high-purity 4-methylenepiperidine hydrochloride is crucial for the efficient and large-scale production of this important antifungal drug. google.comgoogle.com

Conclusion

4-Methylenepiperidine (B3104435) hydrochloride is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its well-defined chemical properties and established synthetic routes make it a readily accessible building block for the construction of complex molecules. The paramount importance of this compound is underscored by its role as a key precursor in the industrial synthesis of the antifungal drug Efinaconazole. While its direct applications in materials science are not yet extensively documented, its inherent reactivity holds promise for future exploration in the development of novel functional materials.

Green Chemistry and Sustainable Aspects

Development of Environmentally Benign Synthetic Routes

In response to these limitations, research has focused on developing more sustainable alternatives. One improved approach avoids the use of phosphorus-based reagents altogether. A patented method describes a two-scheme process that enhances the green profile of the synthesis. capes.gov.br

Scheme I utilizes more accessible and less expensive starting materials like 1-benzylpiperidine-4-one or N-methyl-4-piperidone. capes.gov.br This route also crucially eliminates the need for column chromatography for purification, a process notorious for its high consumption of organic solvents. Instead, purification is achieved through distillation, significantly reducing solvent waste and making the process more suitable for industrial-scale production. capes.gov.br

These modern synthetic strategies exemplify the principles of green chemistry by selecting safer reagents, reducing waste, and simplifying process steps.

Table 1: Comparison of Synthetic Routes for 4-Methylenepiperidine (B3104435) Precursors

| Feature | Traditional Wittig Route | Improved Synthetic Route (Scheme II) |

|---|---|---|

| Key Reagents | N-Boc-4-piperidone, Methyltriphenylphosphonium (B96628) bromide | N-Boc-4-((methylsulfonyl)oxy)methyl)piperidine, t-BuOK |

| Primary Byproduct | Triphenylphosphine (B44618) oxide (stoichiometric) | Methanesulfonic acid salts, t-BuOH (smaller, less hazardous) |

| Purification Method | Column Chromatography | Distillation / Recrystallization |

| Process Steps | Separate olefination, deprotection, and salt formation steps | Combined deprotection and salt formation |

| Environmental Impact | High phosphorus waste, high solvent consumption | Reduced pollution, less solvent waste |

Waste Minimization and Atom Economy Considerations

Waste minimization and high atom economy are central tenets of green chemistry. acs.org Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. researchgate.net

The classic Wittig reaction used for synthesizing 4-methylenepiperidine has a notoriously low atom economy. researchgate.net For every mole of the desired methylene (B1212753) product formed, one mole of triphenylphosphine oxide is generated as a byproduct. This large, non-incorporated byproduct represents a significant mass of wasted starting material, leading to a poor atom economy, often well below 50%. researchgate.net

The development of alternative synthetic pathways has directly addressed this issue. By avoiding the Wittig reaction, newer methods significantly improve atom economy. capes.gov.brresearchgate.net For instance, a route proceeding via an elimination reaction of a mesylate-activated intermediate avoids the formation of high molecular weight byproducts like triphenylphosphine oxide. capes.gov.br This results in a much higher percentage of the initial atoms from the reactants being incorporated into the final 4-methylenepiperidine hydrochloride product.

Waste is also minimized through process intensification and simplification. Combining the deprotection and salt formation steps into a one-pot reaction not only saves time and energy but also reduces the waste generated from separate workup and purification procedures. capes.gov.br Furthermore, the move away from column chromatography to distillation or crystallization for purification drastically cuts down on the consumption and subsequent disposal of large volumes of organic solvents, which is a major contributor to chemical waste. capes.gov.bracs.org

Energy Efficiency in Synthesis

While specific thermodynamic data for the synthesis of this compound is not extensively published, energy efficiency can be inferred by analyzing the process design. The improved synthetic routes offer several advantages in this regard:

Process Simplification: Combining multiple reaction steps, such as deprotection and salt formation, into a single operation reduces the total number of heating, cooling, and stirring cycles required, leading to a direct reduction in energy consumption. capes.gov.br

Elimination of Energy-Intensive Purification: Column chromatography is an energy-intensive process, requiring high-pressure pumps to force solvents through the stationary phase. By replacing this with distillation or crystallization, the energy demand for purification is significantly lowered. capes.gov.br

Future improvements in energy efficiency could be realized through the adoption of modern technologies like microwave-assisted organic synthesis (MAOS) or continuous flow chemistry.

Utilization of CO2 in Catalytic Transformations

A frontier in green chemistry is the use of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 building block for synthesizing valuable chemicals. nih.gov While there are no reports of using CO2 in transformations of the this compound molecule itself, its application in the synthesis of its precursors represents a significant area for sustainable innovation.

Many synthetic routes to this compound start from or involve N-substituted piperidones, such as N-methyl-4-piperidone. capes.gov.br Traditionally, the N-methylation of secondary amines (like piperidine) is achieved using toxic and hazardous reagents such as methyl iodide or dimethyl sulfate. A greener alternative is the catalytic N-methylation of amines using CO2 as the carbon source in the presence of a reducing agent, such as a hydrosilane or hydrogen. capes.gov.brrsc.org

This transformation typically involves the following steps:

Reaction of the amine with CO2 to form a carbamic acid or carbamate (B1207046) intermediate.

Catalytic reduction of this intermediate to a formyl group and subsequently to a methyl group.

Future Directions and Emerging Research

Development of Novel Stereoselective Methodologies

The creation of chiral centers with high precision is a paramount goal in modern drug discovery and organic synthesis. For derivatives of 4-methylenepiperidine (B3104435), which possess a prochiral exocyclic double bond and potential for stereocenters on the piperidine (B6355638) ring, the development of novel stereoselective methodologies is a vibrant area of research.

Recent advancements in asymmetric catalysis offer promising avenues. For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using a chiral base system composed of n-butyllithium and sparteine (B1682161) has been demonstrated to produce highly enantioenriched products. nih.govacs.org This method allows for the separation of racemic mixtures, providing access to specific stereoisomers that can be further functionalized. nih.govacs.org The functionalization of the 4-methylene group in these enantioenriched piperidines can lead to a variety of 2,4-disubstituted piperidines without loss of enantiopurity. nih.govacs.org

Furthermore, rhodium-catalyzed asymmetric carbometalation of dihydropyridines presents a powerful strategy for accessing enantioenriched 3-substituted piperidines. acs.org This three-step process, which involves partial reduction of a pyridine, Rh-catalyzed asymmetric carbometalation, and a subsequent reduction, has shown broad functional group tolerance and scalability. acs.org The application of such a strategy to substrates related to 4-methylenepiperidine could unlock new pathways to complex chiral molecules.

Organocatalysis also represents a significant frontier. Chiral phosphines have been successfully employed in the enantioselective [4+2] annulation of imines with allenes to furnish a range of functionalized piperidine derivatives with excellent stereoselectivity. acs.org Similarly, O-TMS protected diphenylprolinol has been used to catalyze domino Michael addition/aminalization processes to form polysubstituted piperidines with up to four contiguous stereocenters with high enantioselectivity. nih.gov The exploration of these and other organocatalytic systems, such as those based on chiral guanidines, could lead to novel and highly selective transformations of the 4-methylenepiperidine core. rsc.org

A summary of stereoselective methods applicable to piperidine synthesis is presented in the table below.

| Catalytic System | Reaction Type | Key Features |

| n-BuLi / Sparteine | Kinetic Resolution | High enantiomeric ratios for 2-aryl-4-methylenepiperidines. nih.govacs.org |

| Rhodium catalysts | Asymmetric Carbometalation | Access to enantioenriched 3-substituted piperidines. acs.org |

| Chiral Phosphines | [4+2] Annulation | Enantioselective synthesis of functionalized piperidines. acs.org |

| O-TMS protected diphenylprolinol | Domino Michael Addition/Aminalization | Formation of polysubstituted piperidines with multiple stereocenters. nih.gov |

| Biocatalysts (e.g., Lipase) | Multicomponent Reaction | Green synthesis of piperidine derivatives. rsc.org |

Integration with Flow Chemistry and Automation

The principles of flow chemistry and laboratory automation are revolutionizing the synthesis of organic molecules by offering improved safety, scalability, and efficiency. The integration of these technologies into the synthesis and derivatization of 4-methylenepiperidine hydrochloride holds significant potential.

Continuous flow reactions have been shown to be effective for the synthesis of α-substituted piperidines. organic-chemistry.org For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a flow system provides enantioenriched piperidines in good yields and high diastereoselectivities within minutes. organic-chemistry.org This approach can be scaled up efficiently and demonstrates the utility of flow chemistry for producing piperidine-based drug precursors. organic-chemistry.org Applying similar continuous flow methodologies to the synthesis of this compound or its derivatives could lead to more streamlined and cost-effective manufacturing processes. google.comgoogle.com

Automation, coupled with high-throughput screening, can accelerate the discovery of new reactions and the optimization of reaction conditions. Automated synthesis platforms can be programmed to perform a large number of experiments, varying parameters such as catalysts, solvents, and temperatures, to rapidly identify optimal conditions for the functionalization of the 4-methylenepiperidine scaffold.

Exploration of New Catalytic Systems

The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound. Research is ongoing in several key areas:

Biocatalysis : Enzymes offer a green and highly selective alternative to traditional chemical catalysts. Lipases, for example, have been immobilized and used for the multicomponent synthesis of piperidine derivatives in high yields. rsc.org The use of transaminases in hybrid bio-organocatalytic cascades for the synthesis of 2-substituted piperidines has also been reported. nih.gov Exploring the use of various enzymes for the asymmetric functionalization of the 4-methylenepiperidine core could lead to environmentally benign and highly efficient synthetic routes.

Metal-Based Catalysis : Transition metal catalysis remains a cornerstone of organic synthesis. Recent advances include the use of iridium complexes for the N-heterocyclization of primary amines with diols to form piperidines. organic-chemistry.org Palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes provides access to various nitrogen heterocycles, including piperidines. organic-chemistry.org Gold-catalyzed aerobic dehydrogenative aromatization has also been used to synthesize complex diamine derivatives from piperidines. acs.org The exploration of these and other metal catalysts, such as those based on copper and rhodium, for novel transformations of 4-methylenepiperidine is a promising area of research. nih.govbeilstein-journals.org

Organocatalysis : Organocatalysts have emerged as powerful tools for asymmetric synthesis. Chiral guanidines and their derivatives are effective organocatalysts due to their strong basicity and hydrogen-bonding ability. rsc.org They have been used to catalyze a variety of organic transformations with high efficiency and stereoselectivity. rsc.org The development of new organocatalytic methods, potentially combining different activation modes, could unlock novel reaction pathways for the 4-methylenepiperidine scaffold. nih.govnih.gov

A table summarizing various catalytic systems for piperidine synthesis is provided below.

| Catalyst Type | Example | Application |

| Biocatalyst | Immobilized Candida antarctica lipase (B570770) B (CALB) | Multicomponent synthesis of piperidines. rsc.org |

| Metal Catalyst | Cp*Ir complex | N-heterocyclization of primary amines with diols. organic-chemistry.org |

| Metal Catalyst | Pd(DMSO)₂ (TFA)₂ | Wacker-type aerobic oxidative cyclization. organic-chemistry.org |

| Metal Catalyst | Au/CeO₂ | Aerobic dehydrogenative aromatization. acs.org |

| Organocatalyst | Chiral Guanidines | Asymmetric organic transformations. rsc.org |

| Organocatalyst | O-TMS protected diphenylprolinol | Domino Michael addition/aminalization. nih.gov |

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is essential for the rational design of new synthetic methods. Advanced spectroscopic and computational techniques are providing unprecedented insights into the intricate details of chemical transformations involving piperidine derivatives.

Spectroscopic Techniques : Variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy has been used to study the rotational dynamics of the N-Boc group in 2-aryl-4-methylenepiperidines, which is crucial for understanding the stereochemical outcome of lithiation reactions. nih.govacs.orgacs.org In situ infrared (IR) spectroscopy can be employed to monitor the formation of intermediates in real-time, providing valuable mechanistic information. researchgate.net

Computational Techniques : Density Functional Theory (DFT) has become an indispensable tool for elucidating reaction pathways and predicting the stereoselectivity of reactions. rsc.orgtandfonline.com DFT calculations have been used to investigate the hyperconjugative aromaticity in piperidine derivatives and to model the Gibbs free energy diagram of reaction pathways in the synthesis of m-phenylenediamine (B132917) derivatives from piperidines. acs.orgrsc.org Computational studies can also help in understanding the role of catalysts and in designing new, more effective catalytic systems. acs.org The combination of experimental and computational approaches will continue to be a powerful strategy for unraveling the complex mechanisms of reactions involving this compound.

Application in Chemical Biology Probe Synthesis

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive natural products. ajchem-a.comresearchgate.net The 4-methylenepiperidine unit provides a unique handle for the synthesis of structurally diverse molecules that can be used as chemical probes to investigate biological processes.

The ability to introduce functionality at various positions of the piperidine ring through stereoselective synthesis allows for the creation of libraries of 3D fragments. nih.gov These fragments are valuable tools in fragment-based drug discovery for screening against a wide range of biological targets. nih.gov The 4-methylene group itself can be functionalized in various ways, such as through hydroboration-oxidation to an alcohol, ozonolysis to a ketone, or conversion to a difluoride. nih.govacs.org These transformations provide access to a diverse set of substituted piperidines that can be used to probe structure-activity relationships (SAR).

For example, piperidine derivatives have been explored as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, a key enzyme in the menaquinone biosynthesis pathway. nih.gov The synthesis and evaluation of a series of compounds with a central 4-methylenepiperidine core have provided valuable insights into the SAR of MenA inhibitors. nih.gov The development of new synthetic methodologies for this compound will undoubtedly facilitate the synthesis of novel chemical probes for exploring a wide range of biological questions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methylenepiperidine hydrochloride, and what are the critical reaction conditions?

- Methodology : The synthesis typically involves alkyl-alkyl Suzuki cross-coupling reactions. For example, hydroboration of N-Boc-4-methylenepiperidine with 9-BBN, followed by coupling with dibromoalkylated diphenylfluorene (DPF-Br) using a Pd(OAc)₂/PCy₃ catalyst system and K₃PO₄·H₂O as a base. Deprotection with aqueous HCl yields the final product. Key challenges include mitigating β-hydride elimination and ensuring efficient oxidative addition .

- Validation : Successful synthesis is confirmed via NMR, CHN analysis, and mass spectrometry (e.g., ChemSpider ID: 11532473) .

Q. How is this compound characterized structurally and spectroscopically?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR to confirm the piperidine ring structure and methylene group (δ ~4.5–5.5 ppm for vinyl protons).

- Mass Spectrometry : Monoisotopic mass of 133.065827 Da (C₆H₁₂ClN) aligns with theoretical values .

- X-ray Crystallography : Limited data available, but related piperidine hydrochlorides (e.g., 4-methylpiperidine HCl, CAS 42796-28-1) show characteristic ionic lattice structures .

Q. What are the primary chemical reactions involving this compound?

- Reactivity : The methylene group undergoes electrophilic addition (e.g., bromination), while the piperidine ring participates in alkylation or acylation. Oxidation of the methylene group to a ketone is feasible under strong oxidizing conditions (e.g., KMnO₄) .

- Byproducts : Side reactions include dimerization via radical intermediates or over-oxidation products, requiring careful stoichiometric control .

Q. What safety protocols are recommended for handling this compound?

- Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/ingestion. Waste disposal must comply with local regulations for halogenated amines. No specific GHS classification exists, but analogous piperidine derivatives (e.g., 3,5-dimethylpiperidine ethoxybenzaldehyde HCl) suggest moderate toxicity .

Advanced Research Questions

Q. How does the methylene group in this compound influence its electronic and steric properties in catalysis?

- Electronic Effects : The electron-rich methylene group enhances nucleophilicity, facilitating Suzuki cross-coupling reactions. Steric hindrance from the piperidine ring necessitates bulky ligands (e.g., PCy₃) to stabilize Pd intermediates .

- Comparative Studies : Substitution with bulkier groups (e.g., 4-dimethylamino-2,2,6,6-tetramethylpiperidine) reduces reaction yields due to increased steric demand .

Q. What contradictions exist in reported synthetic yields for this compound, and how can they be resolved?

- Data Discrepancies : Literature reports vary in yields (40–75%) for Suzuki coupling steps. Contributing factors include:

- Catalyst Loading : Optimal Pd(OAc)₂:PCy₃ ratios (1:2) improve efficiency.

- Solvent Choice : Polar aprotic solvents (THF) favor coupling over β-hydride elimination .

- Resolution Strategies : Design of Experiments (DoE) to optimize temperature, solvent, and ligand combinations.

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the methylene group’s HOMO (-6.2 eV) indicates susceptibility to electrophiles .

- Docking Simulations : Model interactions with Pd catalysts to rationalize coupling efficiencies .

Q. What are the challenges in scaling up this compound synthesis from lab to pilot scale?

- Scalability Issues :

- Exothermic Reactions : Hydroboration and coupling steps require controlled cooling (0–5°C).

- Purification : Chromatography is impractical for large batches; alternatives like recrystallization (e.g., ethanol/water mixtures) are prioritized .

- Process Optimization : Continuous flow reactors may enhance mixing and heat dissipation for Suzuki coupling steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.